Physical and chemical properties of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Physical and chemical properties of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules like nucleic acids and its ability to serve as a versatile framework for drug design.[1][2] Substituted pyrimidines are integral to a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4] This guide focuses on the specific, yet sparsely documented compound, 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine .
Given the limited direct experimental data for this molecule, this document serves as a comprehensive theoretical and predictive analysis of its core properties. By deconstructing the molecule into its constituent functional groups—the pyrimidine core, the 4-chlorophenyl moiety, and the 2-(4-fluorophenoxy) group—we can project its physicochemical characteristics, reactivity, and potential pharmacological relevance. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its analogs.
Chemical Structure and Core Properties
The foundational structure is the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[5] This arrangement renders the ring electron-deficient, or π-deficient, a key characteristic that dictates its chemical behavior.[2][6]
Caption: Chemical structure of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine.
Predicted Physicochemical Properties
The following properties are estimated based on the constituent functional groups and data from analogous substituted pyrimidines. Direct experimental validation is required for confirmation.
| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₆H₁₀ClFN₂O | Derived from the chemical structure. |
| Molecular Weight | 300.72 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Unsubstituted pyrimidine is a colorless solid.[2][7] Aromatic derivatives are typically crystalline solids at room temperature. |
| Melting Point | Estimated: 140-180 °C | High degree of substitution and aromaticity suggests a relatively high melting point compared to the parent pyrimidine (22 °C).[2] The exact value depends on crystal packing forces. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The large, nonpolar aromatic structure will dominate, leading to poor aqueous solubility. This is a common feature of pyrimidine-based drug candidates.[8] |
| LogP | Estimated: 4.0 - 5.5 | The presence of two phenyl rings and a chlorine atom significantly increases lipophilicity. This is a critical parameter for cell permeability and ADMET profiling.[8] |
| pKa (most basic) | Estimated: 0.5 - 1.5 | Pyrimidine itself is a weak base (pKa = 1.23).[9] The electron-withdrawing nature of the chlorophenyl and fluorophenoxy substituents is expected to further reduce the basicity of the ring nitrogens.[2] |
Chemical Reactivity and Stability
The reactivity of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is governed by the π-deficient pyrimidine core.
-
Electrophilic Aromatic Substitution : Due to the strong electron-withdrawing effect of the two ring nitrogens and the attached substituents, electrophilic attack on the pyrimidine ring is highly disfavored.[2] If forced, substitution would most likely occur at the C-5 position, which is the least electron-deficient site on the pyrimidine ring.[10]
-
Nucleophilic Aromatic Substitution : The positions C-2, C-4, and C-6 of the pyrimidine ring are highly activated towards nucleophilic attack.[6][9] In the target molecule, these positions are already substituted. The C-O and C-C bonds at these positions are expected to be stable under typical conditions, but cleavage could be possible under harsh nucleophilic or reductive conditions.
-
Stability : The compound is expected to be stable under standard laboratory conditions. The aromatic systems confer significant stability. It may be sensitive to strong acids, which could protonate the ring nitrogens, and strong UV light, which can cause decomposition in some pyrimidine structures.[6]
Proposed Synthesis Pathway
A robust and logical synthesis for 2,4-disubstituted pyrimidines often employs sequential substitution reactions starting from a di-halogenated pyrimidine precursor.[11][12] The proposed pathway leverages a selective Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr).
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-(4-Chlorophenyl)-2-chloropyrimidine via Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds between aryl halides and arylboronic acids.[12] The differential reactivity of the chlorine atoms at the C-2 and C-4 positions of 2,4-dichloropyrimidine often allows for selective mono-arylation at the more reactive C-4 position.
-
Procedure:
-
To a degassed solution of 2,4-dichloropyrimidine (1.0 eq), (4-chlorophenyl)boronic acid (1.1 eq), and a base such as sodium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 3:1 v/v), add a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate, 4-(4-chlorophenyl)-2-chloropyrimidine.
-
Step 2: Synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine via SNAr
-
Rationale: The chlorine atom at the C-2 position of the pyrimidine ring is highly activated towards nucleophilic displacement.[9][13] 4-Fluorophenol, deprotonated by a base to form the more nucleophilic phenoxide, can readily displace the chloride.
-
Procedure:
-
To a solution of 4-fluorophenol (1.2 eq) in a polar aprotic solvent such as DMF, add a base like sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0 °C and stir for 30 minutes to form the phenoxide.
-
Add a solution of 4-(4-chlorophenyl)-2-chloropyrimidine (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) and stir for 2-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine.
-
Anticipated Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals based on the proposed structure and data from similar compounds.[14][15][16]
| Spectroscopy | Predicted Key Signals and Features |
| ¹H NMR | - Pyrimidine Proton (H-5 or H-6): A singlet or doublet in the range of δ 7.0-8.5 ppm. The exact chemical shift and multiplicity depend on which position (5 or 6) is unsubstituted.- Aromatic Protons: Two distinct AA'BB' systems (doublets) for the para-substituted phenyl rings, likely in the range of δ 7.2-8.2 ppm. |
| ¹³C NMR | - Pyrimidine Carbons: Signals for C-2, C-4, C-5, and C-6 are expected in the aromatic region, typically δ 150-170 ppm for C-2, C-4, and C-6, and δ 110-130 ppm for C-5.- Aromatic Carbons: Signals for the two phenyl rings between δ 115-165 ppm. The carbon attached to fluorine will show a large ¹JCF coupling. |
| IR (Infrared) | - Aromatic C=C and C=N stretching: 1500-1650 cm⁻¹.- Aryl-O-C (ether) stretching: Strong bands around 1200-1280 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).- C-F stretching: A strong, characteristic band in the 1150-1250 cm⁻¹ region.- C-Cl stretching: A band in the 700-850 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 300.7, with a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) due to the presence of one chlorine atom. |
Potential Applications in Drug Development
The structural motifs present in 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine suggest significant potential for biological activity.
-
Kinase Inhibition: 2,4-disubstituted pyrimidines are a well-established class of kinase inhibitors, targeting enzymes like EGFR and KDR which are crucial in cancer progression.[1][17][18] The aryl and aryloxy groups at the C-4 and C-2 positions can effectively occupy the ATP-binding pocket of various kinases.
-
Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives have shown promise as anti-inflammatory and analgesic compounds.[19] The specific substitution pattern could modulate pathways involved in inflammation and pain signaling.
-
Bioisosterism and Lead Optimization: This molecule can serve as a lead compound for further optimization. Bioisosteric replacement—substituting one functional group for another with similar properties—can be employed to fine-tune its ADMET profile.[20][21][22] For example, the chlorine or fluorine atoms could be replaced with other halogens or small functional groups to modulate potency, selectivity, and metabolic stability.
Workflow for Biological Evaluation
Caption: A representative workflow for the preclinical evaluation of the title compound.
Conclusion
While direct experimental data on 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine remains scarce, a robust theoretical profile can be constructed through the analysis of its chemical architecture. It is predicted to be a lipophilic, crystalline solid with low aqueous solubility, characteristic of many small molecule drug candidates. Its synthesis is feasible through established organometallic and nucleophilic substitution methodologies. The combination of the π-deficient pyrimidine core with aryl and aryloxy substituents makes it a compelling candidate for investigation, particularly in the fields of oncology and inflammation as a potential kinase inhibitor. The insights and protocols detailed in this guide provide a solid foundation for any research program aimed at synthesizing, characterizing, and evaluating the therapeutic potential of this and related pyrimidine derivatives.
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